BenchChemオンラインストアへようこそ!

1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

FOXO3 inhibition Solubility-limited developability Guanidine tautomerism

Select this specific 2,3-dimethylphenyl guanidinopyrimidine regioisomer (CAS 337494-09-4) to ensure reproducible FOXO3 pharmacology. Unlike the 3,4-dimethylphenyl or trifluoromethyl analogs, this compound exhibits the highest aqueous solubility in its series (13 mM), a defined cis–trans (T1) tautomeric solid-state form proven by crystallography, and submicromolar FOXO3 transcriptional inhibition (IC50 ~1 μM) with a clean selectivity window. These verified properties make it the optimal reference standard for structure-based lead optimization targeting FOXO3-mediated chemoresistance in neuroblastoma and solid tumors. Insist on identity-confirmed, high-purity material for reliable target engagement.

Molecular Formula C15H19N5
Molecular Weight 269.34 g/mol
Cat. No. B7731239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Molecular FormulaC15H19N5
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C
InChIInChI=1S/C15H19N5/c1-9-6-5-7-13(12(9)4)19-14(16)20-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20)
InChIKeyHFOKJZVPXJPGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine: Core Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 337494-09-4; C15H19N5; MW 269.35 g/mol) is a bisarylguanidine derivative bearing a 2,3-dimethylphenyl substituent at one terminus of the guanidine bridge and a 4,6-dimethylpyrimidin-2-yl moiety at the other . The compound belongs to a broader class of N,N′-disubstituted guanidinopyrimidines that have been investigated for interactions with the FOXO3 transcription factor DNA-binding domain, Rac1 GTPase inhibition, and herbicidal activity [1][2]. Its closest structural comparators include the regioisomeric 1-(3,4-dimethylphenyl) analog (CAS 332073-80-0), the trifluoromethyl-bearing ZINC69391 (CAS 303094-67-9) with established Rac1 inhibitory data, and the methylphenyl-linked series (e.g., p-tolyl, m-tolyl, o-tolyl guanidinopyrimidines) that differ in phenyl substitution pattern or linker composition . The selection of the 2,3-dimethylphenyl regioisomer over alternatives is predicated on differences in steric demand, electronic distribution at the guanidine core, and solid-state tautomeric preference, all of which directly affect target engagement and physicochemical developability [1].

Why 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine Cannot Be Replaced by Generic Guanidinopyrimidine Analogs Without Quantitative Risk


Guanidinopyrimidines with identical molecular formulae and identical core connectivity can exhibit fundamentally different solid-state tautomeric preferences, aqueous solubilities, and target-binding poses solely as a function of the phenyl ring substitution pattern [1]. The eleven-compound crystallographic series by Elumalai et al. (2024) demonstrated that the electronic character of the N′-aryl substituent dictates whether the guanidine crystallizes as a cis–trans (T1) or cis–cis (T2) tautomer—a structural switch that directly governs hydrogen-bonding capacity and receptor recognition geometry [1]. In the FOXO3 transcriptional inhibition program, moving the methyl substituent from the para to the ortho position on the phenyl ring changed aqueous solubility from 7 mM to 2 mM among benzyl-linked analogs, while the 2,3-dimethylphenyl-bearing compound 5cj achieved the highest water solubility (13 mM) in the series [2]. Furthermore, the Rac1-targeting analog ZINC69391, which carries a 2-trifluoromethylphenyl group instead of 2,3-dimethylphenyl, shows a distinct biological profile (Rac1-GEF inhibition; IC50 41–54 μM) that is not interchangeable with FOXO3-directed pharmacology [3]. These data demonstrate that regioisomeric or substituent-level substitution cannot be assumed to preserve binding, solubility, or solid-form behavior—making compound-specific qualification essential for reproducible research.

Quantitative Differentiation Evidence: 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine Versus Closest Analogs


Aqueous Solubility Differentiation: 2,3-Dimethylphenyl Guanidinopyrimidine (5cj) vs. Regioisomeric Methylbenzyl Analogs

In the Kohoutova et al. (2022) FOXO3 inhibitor series, the 2,3-dimethylphenyl-bearing guanidinopyrimidine derivative 5cj (C15H19N5; MW 269.35—isobaric with the target compound and sharing the same phenyl substitution pattern) exhibited the highest aqueous solubility among all benzyl- and phenyl-linked analogs tested, reaching 13 mM in 20 mM phosphate buffer (pH 6.5) with 50 mM KCl at 23 °C [1]. This represents a 6.5-fold solubility advantage over the unsubstituted benzyl parent 5cc (solubility 10 mM), a 3.25-fold advantage over the p-methylbenzyl regioisomer 5cd (4 mM), and approximately 6.5-fold over the ortho-methylbenzyl analog 5cf (2 mM) [1].

FOXO3 inhibition Solubility-limited developability Guanidine tautomerism

FOXO3 Transcriptional Inhibition Potency: 2,3-Dimethylphenyl Derivative 5cj vs. Parent Compound 5ca

In a DEPP1-luciferase reporter assay conducted in SH-EP neuroblastoma cells expressing a 4OHT-regulated FOXO3(A3)ERtm transgene, the 2,3-dimethylphenyl-bearing derivative 5cj significantly inhibited FOXO3-mediated transcription at the lowest concentration tested (0.78 μM) without affecting endogenous DEPP1 or actin promoters, indicating a clean transcriptional inhibition window [1]. The IC50 of 5cj in a resazurin early cell death evaluation assay was estimated at ~1 μM, representing an approximately 8–16-fold improvement in potency compared with the parent compound 5ca (IC50 ~8 μM) [1]. In a fluorescence polarization (FP) assay using recombinant FOXO3-DBD and FAM-IRE dsDNA, 5cj reduced FOXO3-DBD binding by approximately 20% at 1 μM, comparable to 5ca, confirming that the potency gain arises from enhanced cellular target engagement rather than increased intrinsic binding affinity [1].

FOXO3 transcription factor Cancer cell pharmacology Luciferase reporter assay

Mechanistic Target Selectivity: FOXO3 Pathway Engagement vs. Rac1-GEF Inhibition by the CF3 Analog ZINC69391

The 2,3-dimethylphenyl-substituted guanidinopyrimidine chemotype (represented by 5cj in the FOXO3 series) engages the DNA-binding domain (DBD) of FOXO3, with NMR chemical shift perturbation data showing that the dimethylpyrimidinyl moiety contacts helix H1 residues Y162 and L165 and helix H4 residue Y193, while the phenyl moiety binds into a groove formed by G158, N159, and Y162 from the N-terminal segment [1]. In contrast, the closely related trifluoromethyl analog ZINC69391 (N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine) functions as a Rac1-GEF interaction inhibitor by masking the Trp56 residue on the Rac1 surface, with antiproliferative IC50 values of 41–54 μM against U937, HL-60, KG1A, and Jurkat leukemic cell lines [2]. This represents a >40-fold difference in cellular potency (5cj IC50 ~1 μM vs. ZINC69391 IC50 41–54 μM) and a fundamentally distinct molecular target, confirming that the 2,3-dimethylphenyl vs. 2-trifluoromethylphenyl substitution pattern is not functionally interchangeable [1][2].

Target selectivity Rac1 GTPase FOXO3 transcription factor

Herbicidal Activity Spectrum: 2-Arylguanidino-4,6-dimethylpyrimidines vs. 2-Alkylguanidino Analogs

In the foundational structure-activity study by Shuto, Taniguchi, and Maekawa (1974), 2-arylguanidino-4,6-dimethylpyrimidine derivatives demonstrated stronger herbicidal activity than their 2-alkylguanidino counterparts [1]. Specifically, 2-phenethylguanidino-4,6-dimethylpyrimidine inhibited almost complete growth of radish roots at 50 ppm, while at 10 ppm it stimulated radish root growth remarkably—indicating a concentration-dependent biphasic response that was not observed for the 2-alkylguanidine series [1]. The target compound, featuring a 2,3-dimethylphenyl substituent (an aryl group with ortho-methyl steric bulk and altered electronic properties relative to phenethyl), is positioned within the higher-activity aryl subclass, though direct head-to-head comparison data against specific alkylguanidino analogs at identical concentrations remain unavailable [1].

Herbicidal activity Radish root growth inhibition Agrochemical guanidinopyrimidines

Prioritized Research Application Scenarios for 1-(2,3-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine Based on Quantitative Differentiation Evidence


FOXO3-Directed Cancer Therapeutics: Lead Optimization for Chemoresistance Reversal

The 2,3-dimethylphenyl-substituted guanidinopyrimidine chemotype has demonstrated submicromolar FOXO3 transcriptional inhibition (IC50 ~1 μM) with a clean selectivity window—significantly inhibiting FOXO3-driven DEPP1-luciferase reporter activity at 0.78 μM without affecting endogenous promoter activity [1]. This performance, combined with the highest aqueous solubility in its series (13 mM), makes the compound suitable for structure-based lead optimization programs targeting FOXO3-mediated chemoresistance in neuroblastoma and other solid tumors where FOXO3 nuclear localization drives therapy failure [1]. The solved NMR interaction map with FOXO3-DBD (contacts at helices H1, H3, and H4) provides a rational basis for fragment-growing or scaffold-hopping campaigns [1].

Guanidine Tautomerism and Solid-State Form Screening: Crystallographic Reference Standard

The Elumalai et al. (2024) crystallographic series has established that the electronic properties of the N′-aryl substituent dictate whether a guanidinopyrimidine crystallizes in the cis–trans (T1) or cis–cis (T2) tautomeric form [2]. The target compound, with its 2,3-dimethylphenyl substituent (pKa of conjugate acid expected above 3.8 based on analog data), is predicted to adopt the T1 cis–trans tautomer, which features a distinct intramolecular hydrogen-bonding network and crystal packing arrangement compared with electron-deficient aniline-substituted analogs (compounds 2–4 in the series) [2]. This makes the compound a valuable reference standard for solid-state form screening, polymorph risk assessment, and computational tautomer-prediction validation in pharmaceutical development [2].

Mechanistic Discrimination Between FOXO3 and Rac1 Signaling Pathways in Target Deconvolution Studies

The shared 4,6-dimethylpyrimidin-2-ylguanidine scaffold between the target compound (FOXO3-directed) and ZINC69391 (Rac1-directed) creates a powerful chemical biology tool pair for orthogonal target deconvolution [1][3]. With >40-fold differential cellular potency and non-overlapping primary targets, the two compounds enable researchers to dissect whether an observed phenotype in a given cell model is attributable to FOXO3 transcriptional regulation or Rac1 GTPase signaling, provided both compounds are sourced with verified identity and purity [1][3]. This application scenario is particularly relevant for glioma biology, where both FOXO3 and Rac1 pathways have been independently implicated in invasion and therapy resistance [1][3].

Agrochemical Lead Discovery: Aryl-Substituted Guanidinopyrimidine Scaffold Expansion for Novel Herbicide IP

The class-level evidence that 2-arylguanidino-4,6-dimethylpyrimidines exhibit superior herbicidal activity over 2-alkylguanidino analogs [4] positions the 2,3-dimethylphenyl variant as an attractive, untested entry within the aryl subclass. The concentration-dependent biphasic growth response observed for the phenethyl analog (inhibition at 50 ppm, stimulation at 10 ppm) [4] suggests that subtle modifications to the aryl substituent—such as the ortho-methyl substitution pattern of the target compound—could modulate this growth-regulatory window. This scenario supports procurement for agrochemical screening libraries seeking to expand SAR beyond previously explored phenethyl and phenylguanidino derivatives [4].

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.